molecular formula H2NaOW B12349605 CID 71607817

CID 71607817

Cat. No.: B12349605
M. Wt: 224.85 g/mol
InChI Key: MVJQBEGKEZLVSH-UHFFFAOYSA-N
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Description

No structural, functional, or biochemical data for CID 71607817 are present in the evidence.

Properties

Molecular Formula

H2NaOW

Molecular Weight

224.85 g/mol

InChI

InChI=1S/Na.H2O.W/h;1H2;

InChI Key

MVJQBEGKEZLVSH-UHFFFAOYSA-N

Canonical SMILES

O.[Na].[W]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium tungstate can be synthesized through the digestion of tungsten ores, such as wolframite and scheelite, in a basic medium. For example, the extraction from wolframite involves the following reaction: [ \text{Fe/MnWO}_4 + 2 \text{NaOH} + 2 \text{H}_2\text{O} \rightarrow \text{Na}_2\text{WO}_4 \cdot 2\text{H}_2\text{O} + \text{Fe/Mn(OH)}_2 ] Scheelite is treated similarly using sodium carbonate .

Industrial Production Methods: In industrial settings, sodium tungstate is produced by treating tungsten carbide with a mixture of sodium nitrate and sodium hydroxide in a fusion process. This process overcomes the high exothermicity of the reaction involved . Another method involves high-temperature processing of wolframite with sodium carbonate and silica, followed by water leaching to recover sodium tungstate from the solution .

Scientific Research Applications

Sodium tungstate has a wide range of applications in scientific research across various fields:

Mechanism of Action

Sodium tungstate operates primarily through its ability to facilitate and catalyze various chemical reactions. As a source of tungsten ions, it acts as a mild oxidizing agent. The tungstate ion interacts with other substances to alter their chemical structure, typically enhancing their reactivity or modifying their oxidative state. This reactivity is crucial in the production of phosphors and organic synthesis where tungstate ions serve as catalysts .

The efficiency of sodium tungstate as a catalyst is attributed to its stability and ability to form complex compounds with transitional states during reactions. These complexes often facilitate the transformation of reactants to products by lowering activation energies, thus increasing reaction rates .

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 71607817 itself is undocumented in the evidence, several related compounds and comparison frameworks are described:

A. Structural Analogues from

lists betulin-derived inhibitors (e.g., betulin, CID 72326; betulinic acid, CID 64971) and steroid-based substrates (e.g., DHEAS, CID 12594). These compounds are compared via 3D overlays and structural orientation, which could serve as a template for analyzing this compound if its structure were known .

B. Functional Analogues from


highlights compounds similar to tubocurarine (CID 6,000) in terms of placental transfer descriptors. This suggests that machine learning models could be applied to predict properties of this compound if structural or functional data were available .

C. Oscillatoxin Derivatives from


describes oscillatoxin derivatives (e.g., CID 101283546, CID 185389) with methyl or functional group modifications. Such comparisons emphasize the importance of substituent effects on bioactivity, a principle that could extend to this compound .

Critical Limitations in the Evidence

  • Absence of Primary Data: None of the evidence includes synthetic routes, spectral data (NMR, MS), or pharmacological studies for this compound.
  • Methodological Gaps : –13 recommend detailed experimental protocols for compound characterization, which are unavailable here .

Recommendations for Further Research

To address this gap, the following steps are advised:

Verify this compound: Confirm the compound’s existence and nomenclature in the PubChem database.

Consult Additional Sources: Use platforms like Scopus (as noted in ) or Reaxys to locate peer-reviewed studies on this CID .

Perform Comparative Analysis : If structural data become available, compare this compound with analogues in and using computational tools (e.g., molecular docking, QSAR models).

Q & A

Q. How to address ethical considerations in translational research involving this compound?

  • Methodological Answer :
  • Obtain ethics approval for human-derived samples (e.g., primary cell lines) or animal studies.
  • Disclose conflicts of interest (e.g., funding sources) in publications.
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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